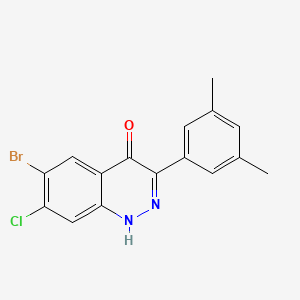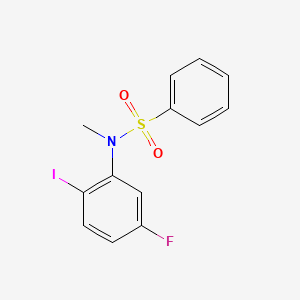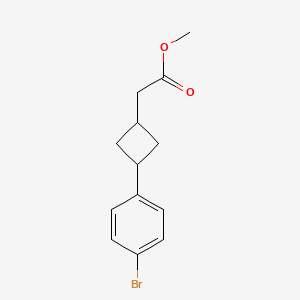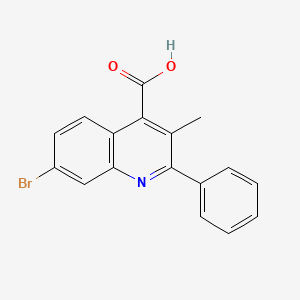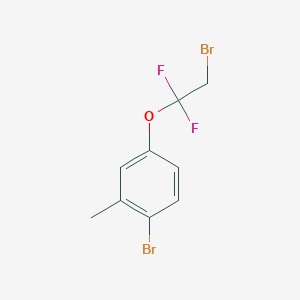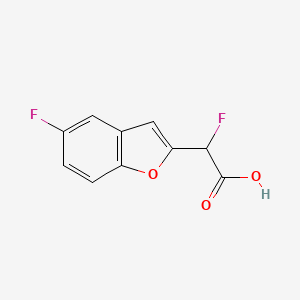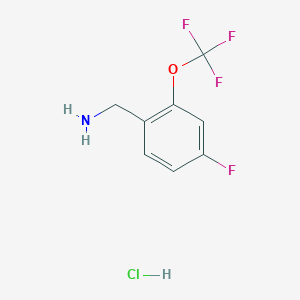
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H7F4NO·HCl. It is known for its unique structural features, which include a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, along with a methanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-fluoro-2-(trifluoromethoxy)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structural features allow it to bind to specific sites on target molecules, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: Similar in structure but lacks the fluorine atom and trifluoromethoxy group.
(4-(Trifluoromethoxy)phenyl)urea: Contains a urea group instead of a methanamine group.
(4-(Trifluoromethoxy)phenyl)boronic acid: Contains a boronic acid group instead of a methanamine group.
Uniqueness
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to its combination of a fluorine atom, trifluoromethoxy group, and methanamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C8H8ClF4NO |
|---|---|
Molekulargewicht |
245.60 g/mol |
IUPAC-Name |
[4-fluoro-2-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12;/h1-3H,4,13H2;1H |
InChI-Schlüssel |
RFLDSLLCZNAIHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



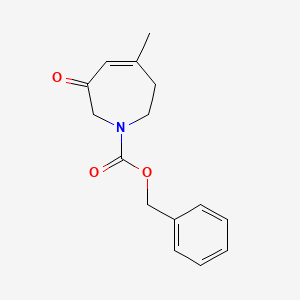

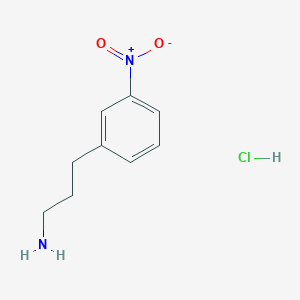
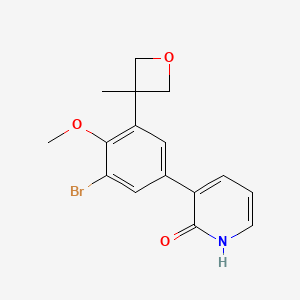
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)

